REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([C:11]#[N:12])=[CH:9][NH:8][CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>CO>[C:11]([C:10]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][NH:8][CH:9]=1)#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC=C1C#N
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
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CUSTOM
|
Details
|
this mixture was stirred at 50° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
This organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
This obtained residue was washed with diethyl ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=CNC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |